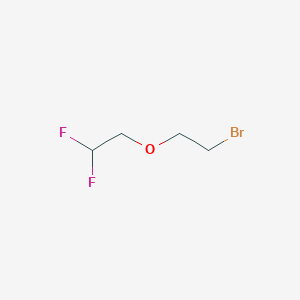

2-(2-Bromoethoxy)-1,1-difluoroethane

Description

Properties

IUPAC Name |

2-(2-bromoethoxy)-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNAEDNRRKWXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544861-04-2 | |

| Record name | 2-(2-bromoethoxy)-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Process:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Bromination of vinylidene fluoride | Vinylidene fluoride reacts with bromine to form 1,2-dibromo-1,1-difluoroethane | Temperature: 10-80°C; Pressure: atmospheric | High selectivity; yields around 83-93% depending on conditions |

| 2. Dehydrobromination | Treatment with alkali (e.g., sodium hydroxide) under controlled temperature (30-150°C) | Molar ratio: Brominated compound to alkali 1:1-3 | Produces 2-bromo-2,2-difluoroethene (vinyl fluoride derivative) |

- The process employs catalytic addition reactions with bromine, often using a catalyst such as a tertiary amine (triethylamine, tributylamine) or terpene-based catalysts to improve selectivity and yield.

- The dehydrobromination step involves elimination of hydrogen bromide, facilitated by alkali, to form the desired difluoroalkene intermediate.

Advantages:

- High selectivity for the desired dibromo intermediate.

- Mild reaction conditions.

- Compatibility with various substituents.

Reaction of Brominated Intermediates with Ethanol or Ethoxy Derivatives

Following the formation of the brominated intermediate, nucleophilic substitution with ethanol or related alcohols can be performed to introduce the ethoxy group, leading to the formation of 2-(2-Bromoethoxy)-1,1-difluoroethane .

Typical Procedure:

- React 2-bromo-2,2-difluoroethene with ethanol in the presence of a base such as potassium carbonate or sodium hydride.

- Conditions: Reflux in an inert solvent (e.g., acetone, THF) for several hours.

- The nucleophilic substitution replaces the bromine with the ethoxy group, yielding the target compound.

- Similar methodologies have been used in the synthesis of related fluorinated ethers, demonstrating good yields and functional group tolerance.

Alternative Route: Halogen-Exchange and Nucleophilic Substitution

Another approach involves halogen exchange reactions, starting from more readily available fluorinated compounds, followed by nucleophilic substitution with ethoxy groups.

Process Overview:

- Synthesize 1,2-dibromo-1,1-difluoroethane via bromination of fluorinated precursors.

- Conduct nucleophilic substitution with sodium ethoxide or other ethoxy reagents under controlled conditions.

- This method allows for the incorporation of the ethoxy group at the desired position.

- The process benefits from the use of halogen exchange reactions and nucleophilic substitution, which are well-documented in fluorine chemistry literature.

Synthesis from Halothane (as a Precursor)

Recent studies have demonstrated the utility of halothane (a fluorinated halogenated ethane derivative) as a precursor for synthesizing similar compounds.

Method Summary:

- Halothane undergoes selective halogenation or nucleophilic substitution reactions to introduce the ethoxy group and bromine.

- This route is advantageous due to the availability of halothane and its reactivity profile.

- Halothane's reactivity with phenols and other nucleophiles has been exploited for synthesizing various difluoroalkyl ethers, including brominated derivatives.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Bromination + Dehydrobromination | Vinylidene fluoride derivatives | Bromination, alkali-induced dehydrobromination | 10-80°C, atmospheric pressure | High selectivity, mild conditions | Requires multiple steps |

| Nucleophilic Substitution | Brominated difluoroalkanes | Reaction with ethanol or ethoxide | Reflux, inert solvent | Good yields, versatile | Sensitive to moisture |

| Halogen Exchange from Halothane | Halothane | Halogenation, substitution reactions | Mild to moderate conditions | Utilizes available compounds | Potential safety concerns |

| Direct Addition to Fluorinated Alkenes | Fluorinated alkenes + Bromine | Catalytic addition | 30-150°C, controlled pressure | Efficient, scalable | Requires careful control |

Research Findings and Notes:

- Efficiency & Selectivity: The catalytic addition of bromine to fluorinated alkenes followed by dehydrobromination offers high selectivity and yields, making it suitable for industrial-scale synthesis.

- Environmental & Safety Considerations: Handling bromine and fluorinated intermediates requires strict safety protocols due to their toxicity and reactivity.

- Economic Factors: Routes involving halothane are promising but may involve higher costs and safety measures due to halothane's volatile nature.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,1-difluoroethane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN2): This is the primary reaction type for the synthesis of ethers, where the bromoethoxy group can be substituted by various nucleophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used

Common Reagents and Conditions

Nucleophiles: Alkoxides, amines, and thiolates are common nucleophiles used in substitution reactions.

Bases: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are used to generate the alkoxide ion.

Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used solvents

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, using an alkoxide nucleophile will yield an ether, while using an amine nucleophile will yield an amine derivative .

Scientific Research Applications

Overview

2-(2-Bromoethoxy)-1,1-difluoroethane is a fluorinated organic compound with the molecular formula CHBrFO and a molecular weight of 189 g/mol. Its unique chemical structure imparts various properties that make it valuable in scientific research and industrial applications. This article explores its applications across different fields, including organic synthesis, pharmaceuticals, and materials science.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromo and difluoro groups allow it to participate in various nucleophilic substitution reactions, making it useful for synthesizing more complex fluorinated compounds.

Case Study : In a study focused on the synthesis of fluorinated ethers, researchers utilized this compound as a precursor to create novel fluorinated surfactants. The incorporation of fluorine atoms enhances the surface activity and thermal stability of these compounds, which are critical for applications in coatings and emulsions .

Pharmaceutical Applications

The compound is investigated for potential pharmaceutical applications due to its structural similarity to biologically active molecules. Its ability to modulate biological activity through the introduction of fluorine atoms is particularly noteworthy.

Case Study : Research has shown that derivatives of difluoroethane exhibit enhanced bioactivity compared to their non-fluorinated counterparts. In one study, this compound was evaluated for its potential as an anti-cancer agent. The difluoromethyl group was found to increase lipophilicity, improving cell membrane permeability and bioavailability .

Material Science

In material science, this compound is explored for its role in developing advanced materials with unique properties.

Case Study : A recent study highlighted its use in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These polymers are suitable for applications in harsh environments such as aerospace and automotive industries .

Safety Information

Due to its hazardous nature, this compound requires careful handling:

- Signal Word : Danger

- Hazard Statements : H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

- Precautionary Measures : Use personal protective equipment and ensure proper ventilation when handling this compound.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1,1-difluoroethane involves its ability to undergo nucleophilic substitution reactions. The bromoethoxy group acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(2-Bromoethoxy)-1,1-difluoroethane:

Key Observations :

Thermodynamic and Physical Properties

- 1,1-Difluoroethane (HFC-152a, CAS 75-37-6) : A modified Benedict-Webb-Rubin equation of state accurately models its thermodynamic behavior, with critical temperatures near 386 K and pressures up to 1000 MPa .

- Transport Properties : 1,1-Difluoroethane exhibits low viscosity and high thermal conductivity, advantageous for refrigeration . While this compound lacks direct data, its bromoethoxy group likely increases molecular weight and boiling point compared to HFC-152a.

Data Tables

Table 1: Comparative Molecular Properties

| Property | This compound | 2-Bromo-1-chloro-1,1-difluoroethane | 1-Bromo-2-(trifluoromethoxy)-1,1-difluoroethane |

|---|---|---|---|

| Molecular Formula | C₄H₆BrF₂O | C₂H₂BrClF₂ | C₃H₂BrF₅O |

| Molecular Weight (g/mol) | 197.0 | 193.39 | 229.95 |

| Key Applications | Synthetic intermediate | Refrigerant component | Solvent/refrigerant candidate |

| Toxicity Class | Irritant (predicted) | Respiratory toxin | Not reported |

Biological Activity

2-(2-Bromoethoxy)-1,1-difluoroethane is an organic compound with significant potential for biological activity. Its molecular structure includes both bromine and difluoroalkyl groups, which are known to influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C4H6BrF2O

- Molecular Weight : 201.00 g/mol

- Structural Features : The compound features a bromoethoxy group and a difluoroethane moiety, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors in cellular pathways, potentially modulating signal transduction processes.

- Enzyme Inhibition : It is hypothesized that the compound could inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Case Studies and Research Findings

Recent studies have investigated the biological implications of compounds similar to this compound. For instance:

- Mutagenicity Studies : Research has shown that brominated compounds can exhibit mutagenic properties in various assays, such as the Ames test. This suggests that this compound may also possess mutagenic potential due to its bromine content .

- Cytotoxicity Assays : In vitro studies have indicated that compounds with similar structures can inhibit the growth of cancer cell lines. For example, studies on related brominated difluoroethyl compounds demonstrated significant cytotoxic effects against gastric cancer cells while showing lesser effects on normal cells .

Summary of Biological Activities

Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Anticancer Agent : Given its cytotoxic properties observed in preliminary studies, further research could explore its efficacy as an anticancer agent.

- Pharmaceutical Development : Its structural characteristics make it a candidate for development into new pharmaceuticals targeting specific biological pathways.

Future Research Directions

Further studies are necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future research include:

- Detailed mechanistic studies to understand how this compound interacts at the molecular level with various biological targets.

- Expanded in vivo studies to assess the safety and efficacy of this compound in living organisms.

- Exploration of structure-activity relationships (SAR) to optimize the compound's properties for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-bromoethoxy)-1,1-difluoroethane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via base-mediated nucleophilic substitution, leveraging the reactivity of bromoethoxy groups with difluoroethane precursors. For example, phenol derivatives have been used as nucleophiles in analogous reactions with halogenated difluoroethane compounds under mild conditions (e.g., K₂CO₃ in DMF at 60°C) . Optimization involves controlling stoichiometry, solvent polarity, and temperature to minimize side reactions like elimination or over-alkylation. Purity can be enhanced via fractional distillation or preparative HPLC.

Q. How can the thermodynamic properties of this compound be characterized experimentally?

- Methodological Answer : Isochoric (p,v,T) measurements and vapor-liquid equilibrium (VLE) studies are critical. A modified Benedict-Webb-Rubin (MBWR) equation of state has been applied to model similar fluorinated ethanes, using data from PVT experiments, heat capacity, and sound speed measurements . Differential scanning calorimetry (DSC) can determine phase transitions, while static pyrolysis setups (430–530°C, 0.165–320 Torr) assess thermal stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Prolonged exposure risks include cardiac arrhythmias and skin desiccation, as observed in structurally related 1,1-difluoroethane compounds . Use fume hoods, nitrile gloves, and gas detectors for volatile organic compounds (VOCs). Storage should adhere to Class 2.1 flammable gas standards (per UN1030) in certified cylinders with pressure-relief valves .

Q. Which analytical techniques are most effective for quantifying impurities in this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal for halogenated compounds. Nuclear magnetic resonance (¹⁹F NMR) resolves fluorine environments, while FT-IR identifies functional groups like C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹). Purity thresholds (≥99.9%) can be validated via Karl Fischer titration for moisture and ICP-MS for metal catalysts .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., SN2 vs. radical pathways) influence the synthesis of this compound?

- Methodological Answer : Kinetic isotope effects and radical trapping experiments (e.g., TEMPO) can distinguish between nucleophilic substitution and radical-mediated pathways. For example, base-mediated reactions with halothane analogs show dominant SN2 character, but trace O₂ or light may initiate radical chain reactions, altering product distributions . Computational studies (DFT) comparing transition-state energies further clarify mechanistic dominance.

Q. What computational models accurately predict the phase behavior of this compound under extreme conditions?

- Methodological Answer : The MBWR equation of state, parameterized with virial coefficients and vapor pressure data, reliably models phase behavior up to 35 MPa and 500 K for fluorinated ethanes . Molecular dynamics (MD) simulations using force fields like OPLS-AA can validate liquid-phase properties, while COSMO-RS predicts solubility in polar solvents.

Q. How does pyrolysis of this compound proceed, and what are the primary decomposition products?

- Methodological Answer : Static pyrolysis (430–530°C) predominantly yields HF and unsaturated fluorocarbons (e.g., CH₂=CF₂) via unimolecular dehydrofluorination (Eₐ ≈ 63.4 kcal/mol). Radical recombination forms minor byproducts like ethane and methane . Time-resolved FT-IR or microwave spectroscopy tracks intermediate radicals (e.g., ·CF₂CH₂OCH₂Br), while RRKM theory models pressure-dependent rate constants.

Q. What strategies mitigate hydrolysis and oxidative degradation of this compound in aqueous systems?

- Methodological Answer : Stabilizers like triethylamine or molecular sieves reduce hydrolysis of bromoethoxy groups. Anoxic conditions (N₂ purge) prevent radical oxidation. Accelerated aging studies (40–80°C, 75% RH) coupled with LC-MS identify degradation products (e.g., glycolic acid derivatives), guiding formulation adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.